molecular formula C28H31ClN2O5 B11538645 Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11538645
M. Wt: 511.0 g/mol
InChI Key: RPZBDNMWWJRPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as amino, chlorophenyl, dimethoxyphenyl, and carboxylate, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The purification process may involve recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 2-amino-1-(4-fluorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of chemical properties that can be leveraged in various applications.

Biological Activity

Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C24H22ClN3O3
  • Molecular Weight : 435.9 g/mol

This structure features a quinoline backbone substituted with various functional groups that contribute to its biological activity.

Research indicates that compounds similar to ethyl 2-amino derivatives exhibit anticancer properties by disrupting microtubule formation and inducing apoptosis in cancer cells. The mechanism often involves:

  • Microtubule Destabilization : Compounds may interfere with the assembly of tubulin into microtubules, leading to cell cycle arrest in the mitotic phase.
  • Caspase Activation : Induction of apoptosis through caspase pathway activation has been observed in several studies.

Anticancer Activity

In vitro studies have demonstrated that ethyl 2-amino derivatives possess potent cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Some derivatives have shown IC50 values ranging from 5 to 10 nM against resistant cancer cell lines .
  • Xenograft Studies : In vivo studies using nude mice have indicated a significant reduction in tumor size upon treatment with these compounds .

Other Pharmacological Effects

Besides anticancer activity, preliminary studies suggest potential effects on other biological systems:

  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : Some compounds show inhibitory effects on metabolic enzymes such as acetylcholinesterase (AChE), indicating potential applications in treating neurological disorders .

Case Studies

  • Study on Microtubule Disruption :
    • A study highlighted that specific derivatives of ethyl 2-amino compounds led to significant disruption of microtubule formation in cancer cells. This was linked to their ability to induce apoptosis through caspase activation .
  • Xenograft Tumor Reduction :
    • In a xenograft model, treatment with ethyl 2-amino derivatives resulted in a dramatic decrease in tumor volume compared to control groups, showcasing their potential as effective anticancer agents .

Data Summary

Biological ActivityObservationsReferences
Anticancer ActivityIC50 values: 5 to 10 nM
Tumor Size ReductionSignificant reduction in xenograft models
Antioxidant PropertiesPotential for oxidative stress mitigation
Enzyme InhibitionInhibition of AChE

Properties

Molecular Formula

C28H31ClN2O5

Molecular Weight

511.0 g/mol

IUPAC Name

ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C28H31ClN2O5/c1-6-36-27(33)25-23(16-7-12-21(34-4)22(13-16)35-5)24-19(14-28(2,3)15-20(24)32)31(26(25)30)18-10-8-17(29)9-11-18/h7-13,23H,6,14-15,30H2,1-5H3

InChI Key

RPZBDNMWWJRPRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.